molecular formula C9H7BrClNO3 B8415128 4-Chloro-2-(bromoacetamido)benzoic Acid

4-Chloro-2-(bromoacetamido)benzoic Acid

Cat. No.: B8415128
M. Wt: 292.51 g/mol
InChI Key: YQMKCIJOOQTZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Instead, extensive research exists on structurally related compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA), and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA). These analogs, derived from the parent drug flufenamic acid, are potent inhibitors of the TRPM4 ion channel, a calcium-activated non-selective cation channel implicated in cardiovascular diseases, cancer, and neurodegeneration .

This article focuses on comparing these analogs, emphasizing their structural variations, pharmacological profiles, and research applications.

Properties

Molecular Formula

C9H7BrClNO3

Molecular Weight

292.51 g/mol

IUPAC Name

2-[(2-bromoacetyl)amino]-4-chlorobenzoic acid

InChI

InChI=1S/C9H7BrClNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

YQMKCIJOOQTZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CBr)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The core structure of these compounds is a 4-chloro-2-substituted benzoic acid scaffold. Key differences lie in their acetamido side chains:

Compound Substituent on Acetamido Group Key Structural Feature
CBA 2-Chlorophenoxy Chlorinated aromatic side chain
NBA 1-Naphthyloxy Bulky naphthalene ring
LBA 4-Chloro-2-methylphenoxy-propanamido Chlorinated methylphenoxy with propane linker
IBA 3-Iodo-phenoxy (derivative of NBA) Iodinated aromatic group for Cryo-EM studies

Structural modifications influence lipophilicity, binding affinity, and species specificity. For instance, NBA’s naphthyloxy group enhances TRPM4 inhibition potency compared to CBA’s smaller chlorophenoxy group .

Pharmacological Profiles

2.2.1 Potency (IC50)
Compound IC50 (TRPM4 Inhibition) Selectivity Notes
CBA 1.5 ± 0.1 μM Specific to TRPM4; no off-target effects on 17 other ion channels
NBA 0.4 ± 0.3 μM Higher potency than CBA; also inhibits mouse TRPM4
LBA Not explicitly reported Structurally distinct but functionally validated in cellular assays
IBA Comparable to NBA Designed for Cryo-EM; retains inhibitory efficacy

NBA’s superior potency is attributed to its naphthyloxy group, which likely improves hydrophobic interactions with TRPM4’s binding pocket . CBA, while less potent, exhibits remarkable selectivity, avoiding off-target effects on TRPM5, TRPM7, TRPV1, and voltage-gated channels .

2.2.2 Species Specificity
  • NBA : Effective against both human and mouse TRPM4, making it suitable for cross-species studies .

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